N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Description
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H22ClF3N4O2S2 and its molecular weight is 531.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of compounds related to N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide. For instance, studies on the catalytic synthesis of N-Aryladamantane-1-carboxamides and their antimicrobial and anti-inflammatory activities have been conducted, highlighting the chemical versatility and potential of adamantane derivatives in medicinal chemistry (E. V. Shishkin et al., 2020; A. Kadi et al., 2007).
Quantum and Crystallographic Insights
Quantitative assessments have been made on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights into their crystallographic structures and the importance of such interactions in stabilizing these compounds. These studies offer valuable information for designing drugs and materials with specific properties (A. El-Emam et al., 2020).
Antimicrobial and Antiviral Activities
Adamantane derivatives, including those structurally related to the specified compound, have been explored for their antimicrobial and antiviral activities. Research has identified several derivatives with significant efficacy against various bacterial strains and the Candida albicans fungus, as well as compounds with potent anti-influenza virus activity, demonstrating the potential of these molecules in the development of new antimicrobial and antiviral agents (M. Ghorab et al., 2015; Füsun Göktaş et al., 2012).
Catalytic Applications and Material Science
Further research into adamantane derivatives has explored their applications beyond biomedicine, including their role in catalysis and material science. For example, studies on carbonic anhydrase inhibitors have revealed the unique binding properties of adamantyl derivatives, offering insights into their use in designing more effective inhibitors with potential applications in treating various diseases (B. S. Avvaru et al., 2010).
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClF3N4O2S2/c23-15-2-1-14(22(24,25)26)6-16(15)27-17(31)10-33-20-30-29-19(34-20)28-18(32)21-7-11-3-12(8-21)5-13(4-11)9-21/h1-2,6,11-13H,3-5,7-10H2,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDIPNDLGNHQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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